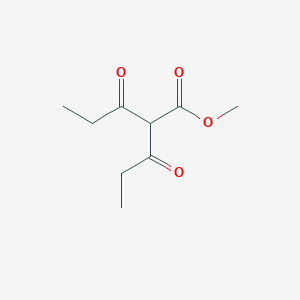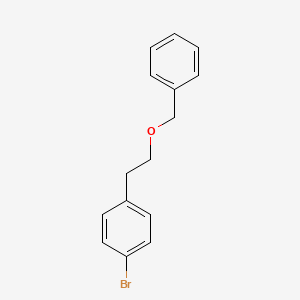
1-(2-(Benzyloxy)ethyl)-4-bromobenzene
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “1-(2-(Benzyloxy)ethyl)-4-bromobenzene” are not found, there are related compounds that have been synthesized. For instance, a series of 1-(2-aryloxy-2-phenylethyl)-1,2,3-triazole derivatives was obtained via copper-catalyzed azide-alkyne cycloaddition as the key step .Wissenschaftliche Forschungsanwendungen
Thermochemical Conversion Applications : Alén (1991) investigated the thermochemical conversion of certain lignin model compounds, including 1-benzyloxy-4-hydroxybenzene, which is structurally related to the compound . This study supports the development of processes for producing liquid fuels from spent pulping liquors, indicating potential applications in biofuel production (Alén, 1991).
Photostimulated Reactions : Vaillard, Postigo, and Rossi (2004) described the photostimulated reactions of aryl and alkyl chlorides and bromides, including 1-allyloxy-2-bromobenzene, leading to reduced products and cyclized reduced products. This suggests applications in photochemistry and organic synthesis (Vaillard, Postigo, & Rossi, 2004).
Synthesis under Solvent-Free Conditions : Joshi, Suresh, and Adimurthy (2013) reported on the synthesis of 1-(1-(benzyloxy)-2-bromoethyl)benzenes catalyzed by KHSO4 under solvent-free conditions. This method emphasizes green chemistry approaches and the synthesis of structurally similar compounds (Joshi, Suresh, & Adimurthy, 2013).
- )-4-bromobenzene in various temperatures and atmospheric pressure conditions (Ramesh, Yunus M. Y., & Ramesh, 2015).
Applications in Organic Synthesis : The synthesis and characterization of compounds structurally similar to 1-(2-(Benzyloxy)ethyl)-4-bromobenzene, such as 1,4-bis[β-(p-amino-phenyl)ethyl] benzene, was investigated by Hou Hao-qing (2008). This research provides insights into the methodologies for synthesizing complex organic compounds, which could be applicable to 1-(2-(Benzyloxy)ethyl)-4-bromobenzene (Hou Hao-qing, 2008).
Applications in Electrophilic Boronation : Arcus, Main, and Nicholson (1993) studied the electrophilic boronation of a benzyl ketone, leading to compounds like 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene. These findings indicate potential applications in the development of new boron-containing compounds, which could be extended to derivatives of 1-(2-(Benzyloxy)ethyl)-4-bromobenzene (Arcus, Main, & Nicholson, 1993).
Ultrasound Assisted Synthesis Applications : Harikumar and Rajendran (2014) conducted research on the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene, demonstrating the efficacy of ultrasonic assistance in organic synthesis. This could suggest potential applications for ultrasound in synthesizing or modifying compounds like 1-(2-(Benzyloxy)ethyl)-4-bromobenzene (Harikumar & Rajendran, 2014).
Eigenschaften
IUPAC Name |
1-bromo-4-(2-phenylmethoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVMFQYEWCGNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619927 | |
| Record name | 1-[2-(Benzyloxy)ethyl]-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyloxy)ethyl)-4-bromobenzene | |
CAS RN |
170991-34-1 | |
| Record name | 1-[2-(Benzyloxy)ethyl]-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

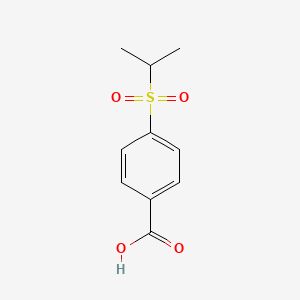
![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)
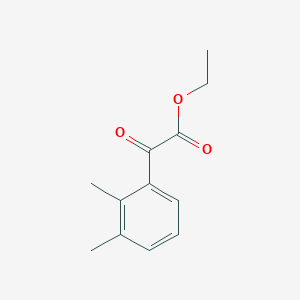
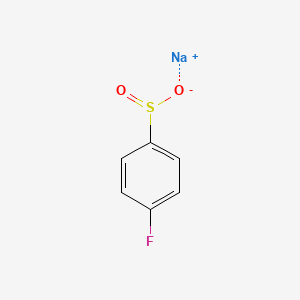
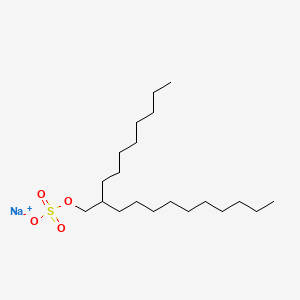
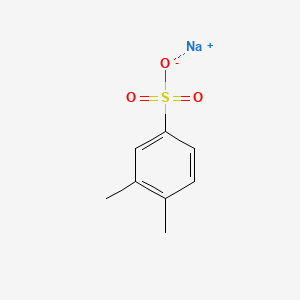
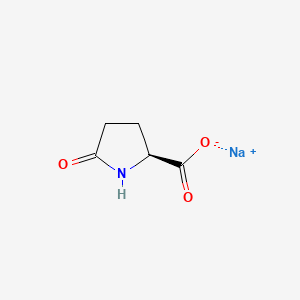
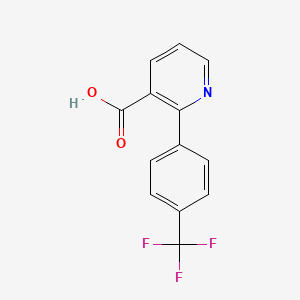
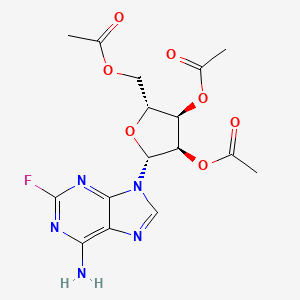
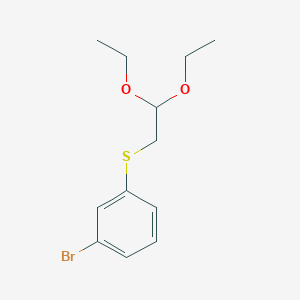
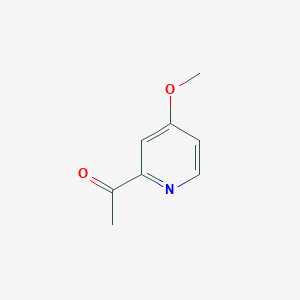
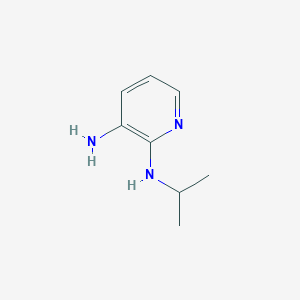
![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)
